1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
CAS No.: 1207052-60-5
Cat. No.: VC6638781
Molecular Formula: C23H21N5O
Molecular Weight: 383.455
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1207052-60-5 |
|---|---|
| Molecular Formula | C23H21N5O |
| Molecular Weight | 383.455 |
| IUPAC Name | 1-(4-methylphenyl)-N-(2-phenylethyl)-5-pyridin-3-yltriazole-4-carboxamide |
| Standard InChI | InChI=1S/C23H21N5O/c1-17-9-11-20(12-10-17)28-22(19-8-5-14-24-16-19)21(26-27-28)23(29)25-15-13-18-6-3-2-4-7-18/h2-12,14,16H,13,15H2,1H3,(H,25,29) |
| Standard InChI Key | MVLVNGKLDAXTOL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NCCC3=CC=CC=C3)C4=CN=CC=C4 |
Introduction
Molecular Structure and Physicochemical Properties
Structural Characterization
1-(4-Methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (CAS 1105215-05-1) features a 1,2,3-triazole ring substituted at the 1-position with a 4-methylphenyl group, at the 4-position with a carboxamide linked to a 2-phenylethyl chain, and at the 5-position with a pyridin-3-yl moiety . The planar triazole core facilitates π-π stacking interactions, while the pyridine and phenyl groups introduce steric and electronic complexity.
Table 1: Key Molecular Descriptors
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₀N₄O |
| Molecular Weight | 320.4 g/mol |
| IUPAC Name | 1-(4-Methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide |
| CAS Number | 1105215-05-1 |
The absence of reported melting/boiling points and solubility profiles in available literature underscores the need for further experimental characterization.
Spectroscopic Data
While direct spectroscopic data for this compound remains unpublished, analogs such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)triazole-4-carboxamide (PubChem CID 17720011) provide insights into expected IR and NMR signatures. For instance, the carboxamide group typically exhibits a strong C=O stretch near 1680 cm⁻¹ in IR, while the pyridine proton resonances appear downfield (δ 8.5–9.0 ppm) in ¹H NMR .
Synthetic Methodologies
General Triazole Synthesis
1,2,3-Triazoles are commonly synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), though alternative routes exist. Cai et al. demonstrated a metal-free oxidative [4+1] cycloaddition using N-tosylhydrazones and disubstituted triazoles, highlighting the feasibility of triazole formation without heavy-metal catalysts .
Target Compound Synthesis
A plausible route to 1-(4-methylphenyl)-N-(2-phenylethyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves:
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Triazole Ring Formation: Reacting 4-methylphenyl azide with a pyridinyl acetylene derivative under Cu(I) catalysis to yield the 1,4-disubstituted triazole .
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Carboxamide Installation: Coupling the triazole-4-carboxylic acid intermediate with 2-phenylethylamine using N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial-scale production may employ continuous flow reactors to enhance yield and purity, as evidenced by protocols for analogous triazoles.
Chemical Reactivity and Functionalization
Oxidation and Reduction
The pyridine and triazole rings are susceptible to oxidation. Treatment with KMnO₄ could oxidize the pyridine to its N-oxide, altering electronic properties. Conversely, LiAlH₄ reduces the carboxamide to a primary amine, enabling further derivatization.
Electrophilic Substitution
The 4-methylphenyl group undergoes electrophilic substitution (e.g., nitration, sulfonation) at the para position. Halogenation with Cl₂ or Br₂ in FeCl₃ catalyzed conditions would introduce halogens, modifying hydrophobicity and bioactivity.
Hypothetical Applications and Biological Relevance
Medicinal Chemistry
Triazole-carboxamides are explored as kinase inhibitors and antimicrobial agents. The pyridine moiety may chelate metal ions in enzymatic active sites, while the phenylethyl chain enhances lipophilicity for membrane penetration . Although direct bioactivity data for this compound is lacking, structural analogs exhibit IC₅₀ values in the nanomolar range against cancer cell lines.
Materials Science
The conjugated π-system and hydrogen-bonding capacity (via carboxamide) suggest utility in organic semiconductors or supramolecular assemblies. Triazoles serve as ligands in catalytic systems, hinting at potential coordination chemistry applications .
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